molecular formula C10H9N3O2 B1307010 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid CAS No. 857284-23-2

3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No. B1307010
M. Wt: 203.2 g/mol
InChI Key: XIJPFLBFQZEFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid” is a unique chemical compound with the empirical formula C10H9N3O2 . It has a molecular weight of 203.20 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.20 . It is provided in solid form . The compound’s storage temperature is at room temperature .

Scientific Research Applications

    Organic Synthesis and Drug Discovery

    • 1,2,3-triazoles have found broad applications in drug discovery .
    • They are used for the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

    Polymer Chemistry

    • 1,2,3-triazoles are used in polymer chemistry .

    Supramolecular Chemistry

    • 1,2,3-triazoles are used in supramolecular chemistry .

    Bioconjugation and Chemical Biology

    • 1,2,3-triazoles are used in bioconjugation and chemical biology .

    Fluorescent Imaging

    • 1,2,3-triazoles are used in fluorescent imaging .

    Materials Science

    • 1,2,3-triazoles are used in materials science .

    Antimicrobial and Antibacterial Properties

    • Compounds derived from 1,2,4-triazoles have shown antimicrobial and antibacterial properties . They have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

    Antifungal Agents

    • These compounds have been used for the synthesis of compounds that exhibited antifungal activity . They have also been used as inhibitors of cytochrome P450 14α-demethylase (CYP51) .

    Anticancer Agents

    • Compounds derived from 1,2,4-triazoles have shown anticancer activity against various cancer cell lines .

    Antiviral Agents

    • These compounds have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

    Agricultural Science

    • In agricultural science, these compounds have been used as potent fungicides, herbicides, and insecticides .

    Other Medical Applications

    • These compounds have been used to synthesize antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 .

    Pharmaceutical Industry

    • 1,2,4-triazoles are used in the pharmaceutical industry . They are used for the synthesis of compounds that exhibited antimicrobial , antibacterial , antifungal , anticancer , and antiviral activities.

    Agricultural Science

    • In agricultural science, these compounds have been used as potent fungicides, herbicides, and insecticides .

    Chemical Industry

    • These compounds have been used to synthesize antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye protection, and washing with plenty of soap and water if it comes into contact with the skin .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

3-(1,2,4-triazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJPFLBFQZEFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390253
Record name 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

CAS RN

857284-23-2
Record name 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
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